molecular formula C9H10FNO B15173596 5-Cyclopropoxy-3-fluoro-2-methylpyridine

5-Cyclopropoxy-3-fluoro-2-methylpyridine

Cat. No.: B15173596
M. Wt: 167.18 g/mol
InChI Key: HHZZKCISSILCNS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-fluoro-2-methylpyridine is a heterocyclic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. . The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide, to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyridine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-Cyclopropoxy-3-fluoro-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various fields .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

5-cyclopropyloxy-3-fluoro-2-methylpyridine

InChI

InChI=1S/C9H10FNO/c1-6-9(10)4-8(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

HHZZKCISSILCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC2CC2)F

Origin of Product

United States

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